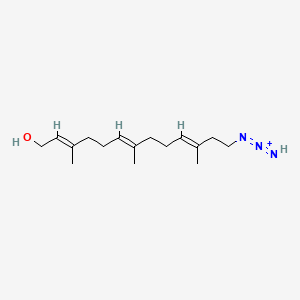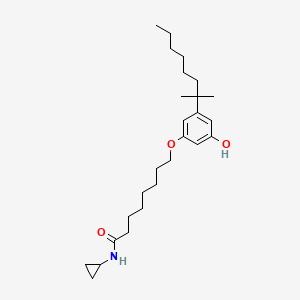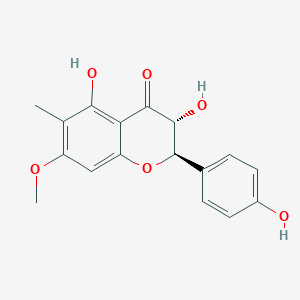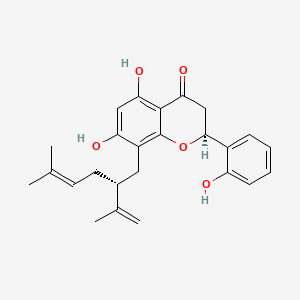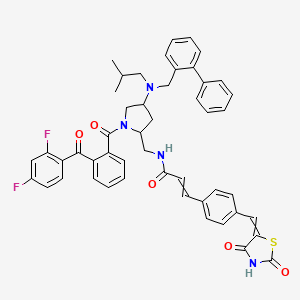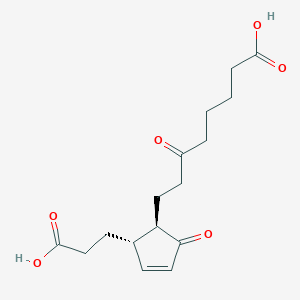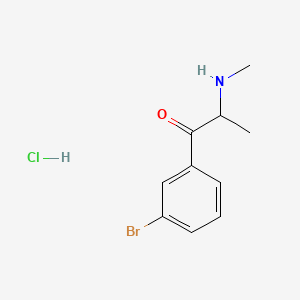
3-Bromomethcathinone (hydrochloride)
Descripción general
Descripción
Mecanismo De Acción
- El mecanismo exacto por el cual 3-BMC ejerce sus efectos sigue sin estar claro. Es probable que implique interacciones con los transportadores de monoaminas (por ejemplo, dopamina, serotonina, norepinefrina) similares a otras catinonas.
Análisis Bioquímico
Biochemical Properties
3-Bromomethcathinone (hydrochloride) is known to act as a serotonin and norepinephrine reuptake inhibitor . This means it interacts with the serotonin and norepinephrine transporters, proteins that are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting these transporters, 3-Bromomethcathinone (hydrochloride) increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling .
Cellular Effects
The increased serotonin and norepinephrine signaling caused by 3-Bromomethcathinone (hydrochloride) can have various effects on cells. For neurons, this can lead to increased excitability and altered firing patterns. In other cell types, these neurotransmitters can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromomethcathinone (hydrochloride) exerts its effects by binding to the serotonin and norepinephrine transporters and inhibiting their function . This prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced signaling .
Metabolic Pathways
It is known that synthetic cathinones are typically metabolized in the liver, often through pathways involving the cytochrome P450 enzymes .
Métodos De Preparación
Rutas sintéticas: Si bien las rutas sintéticas específicas para 3-BMC no están ampliamente documentadas, es probable que se sintetice mediante modificaciones de la estructura de la catinona.
Producción industrial: La información sobre los métodos de producción a escala industrial es limitada debido a su naturaleza ilícita.
Análisis De Reacciones Químicas
Reacciones: 3-BMC puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Productos principales: Los productos específicos que se forman dependen de las condiciones de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: 3-BMC sirve como un compuesto modelo para estudiar las catinonas sintéticas y sus derivados.
Biología: La investigación puede explorar sus efectos en los sistemas de neurotransmisores o los procesos celulares.
Medicina: Existen datos limitados, pero podría ser relevante para comprender la toxicidad relacionada con los estimulantes.
Industria: No se utiliza comúnmente en la industria debido a su naturaleza ilícita.
Comparación Con Compuestos Similares
Compuestos similares: Otras catinonas sintéticas, como la mefedrona, la metcatinona y la metilona, comparten similitudes estructurales con 3-BMC.
Singularidad: La sustitución de bromo de 3-BMC lo distingue de otras catinonas.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVECYNAJJZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676487-42-6 | |
| Record name | 3-Bromomethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676487426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK47N4W2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


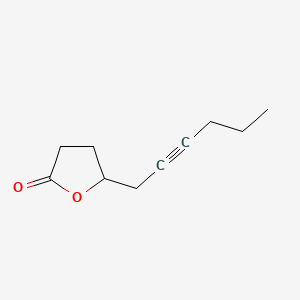

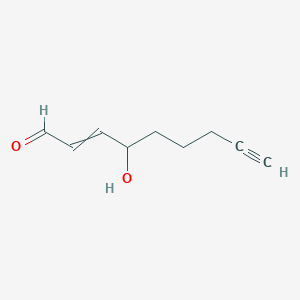

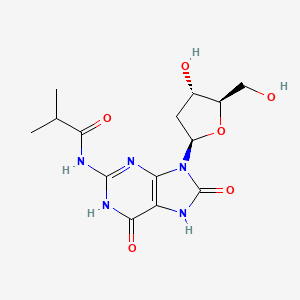
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
